molecular formula C17H15BrN2O3S B5527261 N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide

Cat. No.: B5527261
M. Wt: 407.3 g/mol
InChI Key: VWZDXBGOUNUKKC-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide is a useful research compound. Its molecular formula is C17H15BrN2O3S and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.99868 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

  • Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents : Research has demonstrated the synthesis of new benzothiazole acylhydrazones, including derivatives structurally related to N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide, for their probable anticancer activity. These compounds have been evaluated against various cancer cell lines such as glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, showcasing potential anticancer properties (Osmaniye et al., 2018).

Synthesis and Evaluation for Antitumor Activities

  • Development of Antitumor Agents : Another study focused on synthesizing and evaluating derivatives as antitumor agents. The research revealed that specific derivatives displayed excellent cancer inhibitory activity against a range of tested cancer cells, highlighting the compound's significance in developing new therapeutic agents (Liu et al., 2012).

Crystal Structure and Molecular Characterization

  • Crystal Structure Analysis : The crystal and molecular structures of related compounds have been studied, providing insights into their chemical behavior and potential interactions with biological targets. Such structural analyses are crucial for understanding the mode of action of these compounds at the molecular level (Quoc et al., 2019).

Application in Sensor Development

  • Sensor Development for Heavy Metal Detection : Research has also been conducted on using derivatives for the potential detection of selective heavy metal ions, such as mercury (Hg2+), by developing sensitive and selective sensors. This application demonstrates the versatility of such compounds beyond their anticancer properties (Hussain et al., 2017).

Catalytic Activity

  • Catalytic Activity in Chemical Syntheses : Studies on the catalytic performances of compounds derived from this compound have shown promising results in facilitating chemical reactions, such as the oxidation of xylenes, showcasing the compounds' utility in organic synthesis and industrial applications (Sutradhar et al., 2019).

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[(2-bromophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c18-14-4-2-1-3-13(14)9-24-10-17(21)20-19-8-12-5-6-15-16(7-12)23-11-22-15/h1-8H,9-11H2,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZDXBGOUNUKKC-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.